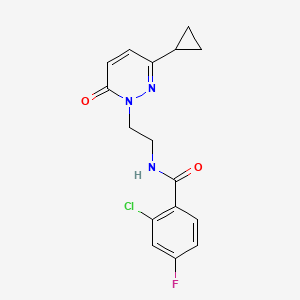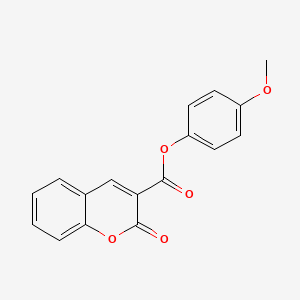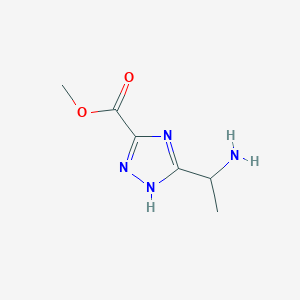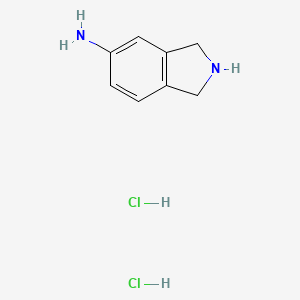![molecular formula C18H24N2O4S B2491227 morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone CAS No. 1331516-95-0](/img/structure/B2491227.png)
morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholine derivatives involves multi-step chemical reactions. For example, a compound with a similar structural motif, "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone," was synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine. This process included amination with morpholine and cyclization with hydrazine hydrate, indicating a complex synthesis route involving multiple reaction steps and intermediates (Tang & Fu, 2018).
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be characterized by techniques such as single crystal X-ray diffraction, as was done for the previously mentioned compound. Such analysis helps in understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the potential reactivity and interaction sites within the molecule (Tang & Fu, 2018).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions. For instance, interaction with hydrazine hydrate can lead to recyclization products or the formation of novel heterocyclic compounds, as seen in the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles derivatives (Chumachenko, Shablykin, & Brovarets, 2015). These reactions underscore the versatility and reactivity of morpholine derivatives in forming complex and biologically relevant structures.
科学的研究の応用
Modulation of Antibiotic Activity Against Multidrug-Resistant Strains
The compound 4-(Phenylsulfonyl) morpholine, related to the structural motif , has been explored for its antimicrobial properties and its ability to modulate the efficacy of antibiotics against multidrug-resistant strains of various bacteria and fungi. Its combination with amikacin showed significant reduction in the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, indicating a potential for enhancing antibiotic effectiveness (Oliveira et al., 2015).
Synthesis and Pharmaceutical Intermediates
Edivoxetine·HCl Intermediate Synthesis
A novel synthesis approach for a key intermediate in the production of Edivoxetine·HCl was developed, showcasing the utility of morpholine derivatives in pharmaceutical manufacturing. This synthesis process emphasizes the reduction of global warming potential, highlighting an eco-friendlier pathway for producing such compounds (Kopach et al., 2015).
PET Agent Synthesis for Parkinson's Disease Imaging
A new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease was synthesized, utilizing a morpholino compound as a key component. This development underscores the relevance of morpholine derivatives in neuroimaging and the diagnosis of neurodegenerative diseases (Wang et al., 2017).
Antitumor Activity
Antitumor Properties of Morpholine Derivatives
A compound featuring a morpholine group was synthesized and tested against several cancer cell lines, demonstrating distinct antitumor activities. This research adds to the understanding of morpholine derivatives as potential antitumor agents (Tang & Fu, 2018).
Synthesis and Biological Activity of Derivatives
Synthesis of Biologically Active Compounds
Research into the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one demonstrates the role of morpholine derivatives in creating biologically active compounds, particularly in anticancer drug development. This work highlights the versatility of morpholine derivatives in medicinal chemistry (Wang et al., 2016).
特性
IUPAC Name |
morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c21-18(19-10-12-24-13-11-19)17-7-4-9-20(15-17)25(22,23)14-8-16-5-2-1-3-6-16/h1-3,5-6,8,14,17H,4,7,9-13,15H2/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLYUYZFANEXJL-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)



![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)

